COX-2 Inhibition: Sodium Salicylate vs. Salicylic Acid (In Vitro IC50)
In a head-to-head in vitro study using interleukin 1β-induced COX-2 in human A549 cells, sodium salicylate demonstrated potent COX-2 inhibitory activity with an IC50 of 5 μg/mL. In stark contrast, salicylic acid was found to be a 'relatively inactive inhibitor' of COX activity in the same in vitro context [1]. This direct comparison establishes sodium salicylate as a functionally distinct and more potent inhibitor of COX-2 than its parent acid, contradicting the common assumption that the two are pharmacologically equivalent.
| Evidence Dimension | In vitro COX-2 inhibition (IC50) |
|---|---|
| Target Compound Data | 5 μg/mL |
| Comparator Or Baseline | Salicylic Acid (described as 'relatively inactive') |
| Quantified Difference | Sodium salicylate has an IC50 of 5 μg/mL, whereas salicylic acid lacks comparable inhibitory activity. |
| Conditions | Interleukin 1β-induced COX-2 in human A549 cells; 24-hour exposure. |
Why This Matters
This data proves sodium salicylate is the active anti-inflammatory species in vitro, not salicylic acid, making it essential for cell-based assays or formulations targeting COX-2.
- [1] Mitchell, J. A., Saunders, M., Barnes, P. J., Newton, R., & Belvisi, M. G. (1997). Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid. Molecular Pharmacology, 51(6), 907–912. View Source
